molecular formula C7H12O3S B12980230 (1-(Cyclopropylsulfonyl)cyclopropyl)methanol

(1-(Cyclopropylsulfonyl)cyclopropyl)methanol

Cat. No.: B12980230
M. Wt: 176.24 g/mol
InChI Key: BAURTSZFTVXLNA-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a sulfonyl group, which is further connected to another cyclopropyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)cyclopropyl)methanol typically involves the reaction of cyclopropylsulfonyl chloride with cyclopropylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylsulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Cyclopropylsulfonylcyclopropylcarboxylic acid.

    Reduction: Cyclopropylsulfidecyclopropylmethanol.

    Substitution: Cyclopropylsulfonylcyclopropylchloride.

Scientific Research Applications

(1-(Cyclopropylsulfonyl)cyclopropyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The cyclopropyl groups provide structural rigidity, which can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    (1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl)methanol: Similar in structure but contains an aminomethyl and fluorophenyl group.

    Cyclopropylmethanesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

    Cyclopropylcarbamidine hydrochloride: Features a carbamidine group.

Uniqueness

(1-(Cyclopropylsulfonyl)cyclopropyl)methanol is unique due to the presence of two cyclopropyl groups connected through a sulfonyl linkage and a methanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

(1-cyclopropylsulfonylcyclopropyl)methanol

InChI

InChI=1S/C7H12O3S/c8-5-7(3-4-7)11(9,10)6-1-2-6/h6,8H,1-5H2

InChI Key

BAURTSZFTVXLNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2(CC2)CO

Origin of Product

United States

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